3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide
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Overview
Description
3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide is an organic compound with a complex structure that includes a fluorine atom, a methoxypropyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of a fluorobenzene derivative, followed by the introduction of the methoxypropyl group through nucleophilic substitution. The final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzamide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The methoxypropyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(3-methoxypropyl)-2-nitroaniline
- 3-fluoro-N-(3-methoxypropyl)-4-methylbenzamide
Uniqueness
3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and potential applications. The presence of the nitro group, in particular, makes it a versatile compound for various chemical reactions and research applications.
Properties
Molecular Formula |
C11H13FN2O4 |
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Molecular Weight |
256.23 g/mol |
IUPAC Name |
3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide |
InChI |
InChI=1S/C11H13FN2O4/c1-18-6-2-5-13-11(15)8-3-4-10(14(16)17)9(12)7-8/h3-4,7H,2,5-6H2,1H3,(H,13,15) |
InChI Key |
WSVJEBYZLNXQIC-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
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